1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine
Description
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine (CAS: MFCD22988988) is a boronic ester-containing compound with a molecular formula of C₁₇H₂₆BFN₂O₂ and a molecular weight of 320.21 g/mol . It features a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the para-position (C4). The piperazine ring at the C4 position is further substituted with a methyl group, enhancing its stability and influencing its electronic properties. This compound is typically stored under inert conditions to prevent hydrolysis or oxidation of the boronic ester moiety .
Boronic esters like this are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl scaffolds in pharmaceuticals and materials science . The fluorine substituent introduces electron-withdrawing effects, which can modulate reactivity in coupling reactions and improve metabolic stability in drug candidates .
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BFN2O2/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(14(19)12-13)21-10-8-20(5)9-11-21/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECQDXNBWGCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Aryl halides serve as precursors for boronate formation:
- Bromophenyl intermediates : 1-Bromo-2-fluoro-4-iodobenzene allows sequential functionalization
- Pinacol boronate formation : Reaction with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 85–92% |
Piperazine Functionalization Strategies
Piperazine Ring Construction
The patent US3037023A details ethanolamine cyclization under ammonolytic conditions:
Reaction Scheme :
$$
\text{Monoethanolamine} + \text{NH}3 \xrightarrow[\text{200–300°C}]{\text{Ni/Catalyst}} \text{Piperazine} + \text{H}2\text{O}
$$
N-Methylation of Piperazine
Selective methylation employs:
Comparative Data :
| Method | Conditions | Yield |
|---|---|---|
| CH₃I/K₂CO₃ | DMF, 60°C, 8 h | 82% |
| HCHO/NaBH₃CN | MeOH, RT, 12 h | 78% |
Fluorophenyl-Boronate-Piperazine Assembly
Sequential Functionalization Approach
Source demonstrates a modular synthesis:
Step 1 : tert-Butyl piperazine protection
$$
\text{Piperazine} + \text{Boc}_2\text{O} \rightarrow 1-\text{Boc-piperazine}
$$
Step 2 : Suzuki coupling with fluorophenyl bromide
$$
1-\text{Boc-piperazine} + \text{2-Fluoro-4-bromophenyl-BPin} \xrightarrow{\text{Pd}} \text{Boronate intermediate}
$$
Step 3 : TMSOTf-mediated Boc deprotection
$$
\text{Boc-protected intermediate} \xrightarrow{\text{TMSOTf/DCM}} \text{Free amine}
$$
Step 4 : N-Methylation (Section 3.2)
Overall Yield : 58–63% over four steps
Alternative Pathway: Boronate Ester Last Installation
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in biological assays to study enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine exerts its effects depends on its molecular targets and pathways involved. For example, in biological assays, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound differ primarily in substituents on the phenyl ring , heterocyclic moieties , and boronic ester modifications . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas where explicit data were unavailable.
Substituent Effects on Reactivity and Stability
- Fluorine vs. Methyl/Hydrogen at C2 : The fluorine atom in the target compound enhances electron-withdrawing character , improving oxidative stability and altering electronic communication in cross-coupling reactions compared to methyl or hydrogen substituents .
- Piperazine vs. Tetrazole/Sulfonyl Groups : Piperazine contributes to solubility and hydrogen-bonding capacity , whereas tetrazole () acts as a bioisostere for carboxylic acids, and sulfonyl groups () enhance binding to protease active sites .
- Boronic Ester Stability : All analogs share the pinacol boronic ester, but electron-deficient aryl rings (e.g., fluoro-substituted) may exhibit faster hydrolysis rates under acidic conditions compared to electron-rich analogs .
Biological Activity
The compound 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-methylpiperazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H22BFO3
- Molecular Weight : 295.16 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its components.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Below are key areas of interest:
1. Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinase pathways involved in cancer progression.
- IC50 Values : Preliminary data suggests IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 9.46 |
| 1 | MDA-MB-231 | 11.73 |
2. Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor:
- Targeted Kinases : It may interact with receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
- Selectivity : Selectivity profiles against various kinases need further investigation to determine off-target effects.
3. Neuropharmacological Effects
Research indicates that piperazine derivatives can exhibit neuropharmacological activities:
- CNS Activity : The piperazine moiety may confer anxiolytic or antidepressant effects.
4. Antimicrobial Properties
Some derivatives have shown antimicrobial activity:
- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Case Studies and Research Findings
A review of literature reveals several studies focusing on similar compounds with related structures:
Case Study 1: Anticancer Efficacy
In a study examining dihydroquinazolinone analogs (similar scaffold), compounds demonstrated efficacy against drug-resistant cancer cells. Results indicated a reduction in cell viability by over 30% at concentrations of 40 mg/kg in animal models .
Case Study 2: Kinase Inhibitor Profiles
A comprehensive analysis of small molecule kinase inhibitors highlighted the importance of structural modifications for enhancing selectivity and potency against specific kinases . Such insights could guide future modifications of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
